5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride: is a heterocyclic compound featuring a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions to form the pyridazinone core.
Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds, forming the tetrahydropyrido structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon for hydrogenation, is common to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can further reduce the compound to more saturated forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Fully saturated tetrahydropyrido derivatives.
Substitution: Alkylated or acylated pyridazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways is under investigation for therapeutic applications.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its solubility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3-ol
Comparison
Compared to these similar compounds, 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which enhances its solubility. This makes it more versatile for various applications, particularly in aqueous environments.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVOCZBPNWNSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)NN=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503334 | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39716-49-9 | |
Record name | Pyrido[4,3-c]pyridazin-3(2H)-one, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39716-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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